LP 44

Vue d'ensemble

Description

Highly potent, selective 5-HT7 agonist (Ki = 0.22 nM). Shows >200 and >1000-fold selectivity over 5-HT1A and 5-HT2A receptors, respectively. Supresses REM sleep.

LP44 is a full agonist of the serotonin 5-HT7 receptor (Ki = 0.22 nM) that displays 200- and greater than 1,000-fold selectivity over 5-HT1A (Ki = 52.7 nM) and 5-HT2A (Ki = 326 nM) receptors, respectively. It can induce relaxation of substance P-induced guinea pig ileum contraction with an EC50 value of 2.56 μM.

LP-44 is a high affinity 5-HT7 receptor agonist (Ki = 0.22 nM) that displays selectivity over 5-HT1A and 5-HT2A receptors (200- and > 1000-fold respectively). LP-44 dnduces relaxation of substance P-stimulated guinea pig ileum (EC50 = 2.56 μM).

Applications De Recherche Scientifique

Neuropharmacologie : Agonisme du récepteur de la sérotonine

LP 44 est un agoniste puissant et sélectif du récepteur 5HT7 de la sérotonine. Ce récepteur joue un rôle crucial dans le fonctionnement du cerveau, y compris la régulation du cycle veille-sommeil et des rôles dans le stress, l'apprentissage et la mémoire . La recherche impliquant this compound a contribué à élucider le rôle complexe des récepteurs 5-HT7 dans ces processus.

Régulation du cycle veille-sommeil

Le composé a été utilisé dans des études pour supprimer le sommeil paradoxal lorsqu'il est microinjecté dans le noyau du raphé dorsal des rats . Cette application est importante pour comprendre les troubles du sommeil et développer des traitements potentiels.

Réponse au stress et régulation émotionnelle

This compound a été utilisé pour étudier l'impact du système sérotoninergique sur la réponse au stress. Il permet de comprendre comment les récepteurs de la sérotonine peuvent influencer la régulation émotionnelle et les comportements liés au stress .

Apprentissage et mémoire

La recherche a montré que this compound peut affecter l'apprentissage et la mémoire. Ceci est particulièrement pertinent dans le contexte des troubles neuropsychiatriques où les récepteurs de la sérotonine sont impliqués .

Études du développement neurologique

This compound a été utilisé pour observer des changements morphologiques dans les lignées cellulaires de l'hippocampe et de l'amygdale, qui dépendent de la voie de signalisation liée au récepteur 5-HT7 . Cette application est essentielle pour comprendre le développement et la plasticité du système nerveux.

Recherche en neurosciences : Transmission synaptique

Des études ont également exploré comment this compound, par son action sur les récepteurs de la sérotonine, module la transmission synaptique hippocampique médiée par le récepteur AMPA. Cette recherche est cruciale pour comprendre les mécanismes cellulaires sous-jacents à la plasticité synaptique .

Mécanisme D'action

Target of Action

LP 44, also known as 6-[4-(2-methylsulfanylphenyl)piperazin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)hexanamide;hydrochloride, is a potent and selective agonist at the 5HT7 serotonin receptor . This receptor plays a complex role in several aspects of brain function, including regulation of the sleep-wake cycle and roles in stress, learning, and memory .

Mode of Action

As a 5HT7 agonist , this compound binds to the 5HT7 serotonin receptor, activating it . This activation can lead to a variety of downstream effects, depending on the specific cellular context and the other signaling pathways that are active in the same cell .

Biochemical Pathways

The 5HT7 receptor is part of the serotonin system, which is a major biochemical pathway in the brain. Activation of the 5HT7 receptor by this compound can affect various aspects of brain function, including the regulation of the sleep-wake cycle . The specific biochemical pathways affected by this compound and the downstream effects of these pathways are complex and can vary depending on the specific cellular and physiological context .

Result of Action

The activation of the 5HT7 receptor by this compound can lead to a variety of molecular and cellular effects. For example, it has been shown to suppress REM sleep in rats . In addition, it has been suggested that this compound may induce morphological changes in hippocampal and amygdaloid cell lines, dependent on the 5HT7 receptor-related signal pathway .

Analyse Biochimique

Biochemical Properties

LP 44 plays a significant role in biochemical reactions, particularly in the serotonin pathway. It interacts with the 5HT7 serotonin receptor, a G protein-coupled receptor, which is involved in various physiological processes such as circadian rhythm, learning, memory, and mood . The interaction between this compound and the 5HT7 receptor is of a binding nature, where this compound acts as an agonist .

Cellular Effects

This compound has been observed to have profound effects on various types of cells and cellular processes. It influences cell function by modulating the activity of the 5HT7 serotonin receptor. This modulation can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, in a study on gastric ulcers in rats, this compound was found to exert anti-ulcer effects via 5-hydroxytryptamine receptor 7 activation .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its action as an agonist at the 5HT7 serotonin receptor. It binds to this receptor, activating it and leading to a series of downstream effects. These can include enzyme activation or inhibition, changes in gene expression, and alterations in cellular signaling pathways .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages. For instance, in a study on rats, this compound was administered at a specific dosage to investigate its effects on gastric ulcers

Metabolic Pathways

Given its role as a 5HT7 serotonin receptor agonist, it is likely involved in serotonin-related pathways

Subcellular Localization

The subcellular localization of this compound is likely to be at the site of the 5HT7 serotonin receptor, given its role as a receptor agonist . Any effects on its activity or function due to its localization would be an interesting area for further research. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Propriétés

Numéro CAS |

824958-12-5 |

|---|---|

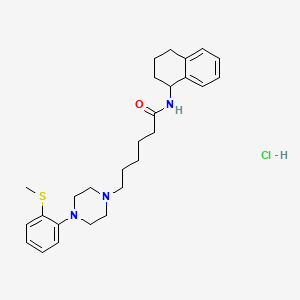

Formule moléculaire |

C27H37N3OS |

Poids moléculaire |

451.7 g/mol |

Nom IUPAC |

6-[4-(2-methylsulfanylphenyl)piperazin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)hexanamide |

InChI |

InChI=1S/C27H37N3OS/c1-32-26-15-7-6-14-25(26)30-20-18-29(19-21-30)17-8-2-3-16-27(31)28-24-13-9-11-22-10-4-5-12-23(22)24/h4-7,10,12,14-15,24H,2-3,8-9,11,13,16-21H2,1H3,(H,28,31) |

Clé InChI |

JNBBJUHCODFLEG-UHFFFAOYSA-N |

SMILES |

CSC1=CC=CC=C1N2CCN(CC2)CCCCCC(=O)NC3CCCC4=CC=CC=C34.Cl |

SMILES canonique |

CSC1=CC=CC=C1N2CCN(CC2)CCCCCC(=O)NC3CCCC4=CC=CC=C34 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

LP-44; LP 44; LP44; compound 5 [PMID 17649988]. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of LP44?

A1: LP44 selectively activates the serotonin 5-HT7 receptor. []

Q2: What are the downstream effects of LP44 binding to the 5-HT7 receptor?

A2: Activation of the 5-HT7 receptor by LP44 has been implicated in various physiological processes, including:

- Suppression of REM sleep: Microinjections of LP44 into the dorsal raphe nucleus of rats significantly reduced REM sleep duration. [, ]

- Modulation of synaptic transmission in the nucleus tractus solitarii (nTS): LP44 has been shown to both decrease and increase synaptic transmission in the nTS, suggesting a complex pre- and postsynaptic mechanism of action. This modulation may contribute to LP44's effects on cardiorespiratory reflexes. []

- Potential analgesic effects: Research indicates that LP44 may have analgesic properties in models of formalin-induced orofacial pain in mice. []

- Influence on stress response: Activation of 5-HT7 receptors in the median raphe nucleus by LP44 has been shown to attenuate stress-induced behavioral deficits in rat models of depression. []

Q3: Does LP44 affect respiratory chemosensitivity?

A3: Research suggests that while LP44 can activate 5-HT7 receptors in the parafacial region of the mouse brainstem, it does not appear to have a significant impact on CO2-stimulated breathing. This suggests that 5-HT7 receptors in this region may not be essential for respiratory chemosensitivity. [, ]

Q4: Are there any studies on the effects of LP44 on the cardiovascular system?

A4: LP44 has been shown to relax the superior mesenteric vein (SMV) in rats, primarily through activation of the 5-HT7 receptor. This relaxation may contribute to the blood pressure-lowering effects observed with chronic 5-HT administration. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.